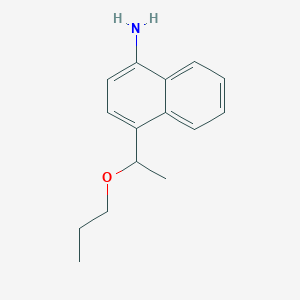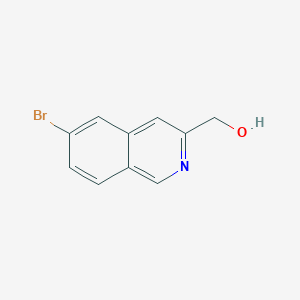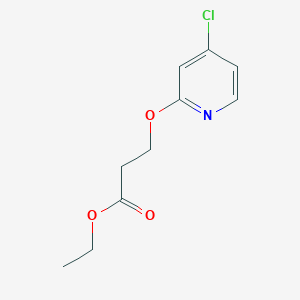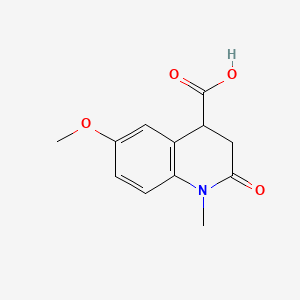![molecular formula C14H25NSi B11875386 2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine CAS No. 142024-66-6](/img/structure/B11875386.png)
2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is an organosilicon compound that contains a silicon atom covalently bonded to a phenyl group and a dimethyl group, along with an ethanamine moiety. Organosilicon compounds are known for their unique chemical properties, which differ significantly from their carbon analogs due to the presence of silicon. These compounds have found applications in various fields, including pharmaceuticals, materials science, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine typically involves the reaction of dimethyl(phenyl)silane with N,N-diethylethanamine under specific conditions. One common method is the hydrosilylation reaction, where the silicon-hydrogen bond of dimethyl(phenyl)silane reacts with the nitrogen atom of N,N-diethylethanamine in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler forms.
Substitution: The phenyl or dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in modifying biological molecules and enhancing their properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine involves its interaction with various molecular targets. The silicon atom’s unique properties allow it to form stable bonds with other atoms, facilitating the formation of complex structures. The compound can interact with enzymes, proteins, and other biomolecules, altering their activity and function. The pathways involved include covalent bonding, hydrogen bonding, and van der Waals interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ether: Contains a silicon atom bonded to three methyl groups and an ether group.
Triethylsilyl ether: Contains a silicon atom bonded to three ethyl groups and an ether group.
Tert-Butyldimethylsilyl ether: Contains a silicon atom bonded to a tert-butyl group and two methyl groups.
Uniqueness
2-(Dimethyl(phenyl)silyl)-N,N-diethylethanamine is unique due to the presence of both a phenyl group and an ethanamine moiety, which imparts distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
142024-66-6 |
|---|---|
Formule moléculaire |
C14H25NSi |
Poids moléculaire |
235.44 g/mol |
Nom IUPAC |
2-[dimethyl(phenyl)silyl]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H25NSi/c1-5-15(6-2)12-13-16(3,4)14-10-8-7-9-11-14/h7-11H,5-6,12-13H2,1-4H3 |
Clé InChI |
QUOFNFOMCCXHNP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)


